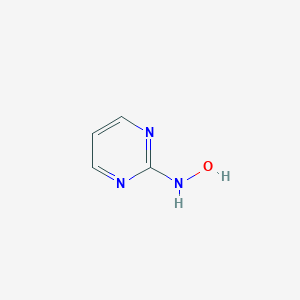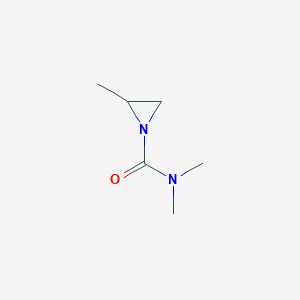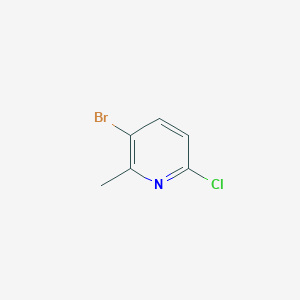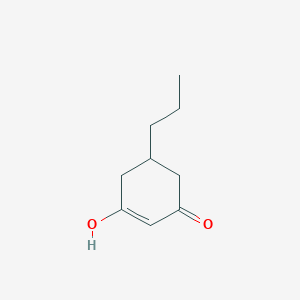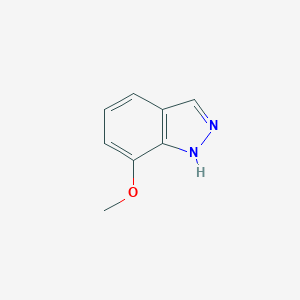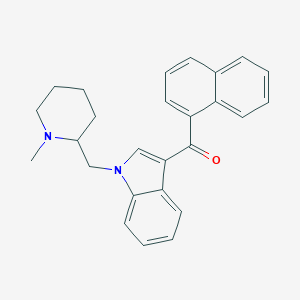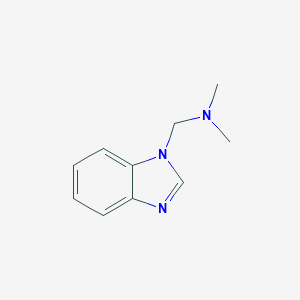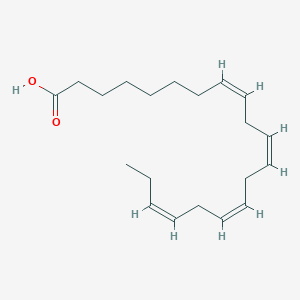
8Z,11Z,14Z,17Z-eicosatetraenoic acid
Vue d'ensemble
Description
Acide arachidonique ω-3: est un acide gras polyinsaturé caractérisé par la présence d'une double liaison à trois atomes de la terminaison méthyle dans sa structure chimique. Il s'agit d'un acide gras à longue chaîne jouant un rôle significatif dans la physiologie humaine, en particulier dans les processus de signalisation cellulaire et d'inflammation .
Méthodes De Préparation
Voies synthétiques et conditions de réaction: L'acide arachidonique ω-3 peut être synthétisé par l'élongation et la désaturation de l'acide linoléique. Le processus implique plusieurs étapes enzymatiques, notamment l'action des désaturases Δ6 et Δ5, qui convertissent l'acide linoléique en acide gamma-linolénique, puis en acide dihomo-gamma-linolénique et enfin en acide arachidonique ω-3 .
Méthodes de production industrielle: La production industrielle de l'acide arachidonique ω-3 implique généralement l'extraction de produits marins, en particulier les huiles de poisson. L'assurance qualité de ces produits est maintenue grâce à des méthodes analytiques basées sur des techniques spectroscopiques et chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions: L'acide arachidonique ω-3 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son rôle dans la signalisation cellulaire et la formation de lipides bioactifs .
Réactifs et conditions courants:
Oxydation: Implique des enzymes comme la lipooxygénase et la cyclooxygénase, conduisant à la formation d'hydroperoxydes et de prostaglandines.
Réduction: Implique généralement des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Substitution: Peut se produire dans des conditions acides ou basiques, impliquant souvent des nucléophiles ou des électrophiles.
Principaux produits: Les principaux produits formés à partir de ces réactions comprennent les prostaglandines, les leucotriènes et les thromboxanes, qui sont essentiels pour les réponses inflammatoires et autres processus physiologiques .
Applications de la recherche scientifique
L'acide arachidonique ω-3 a de nombreuses applications dans la recherche scientifique:
Chimie: Utilisé comme précurseur dans la synthèse de divers lipides bioactifs.
Biologie: Etudié pour son rôle dans la signalisation cellulaire et la fluidité des membranes.
Médecine: Investigé pour son potentiel dans le traitement des maladies inflammatoires et des affections cardiovasculaires.
Industrie: Utilisé dans la production de compléments alimentaires et de produits pharmaceutiques
Mécanisme d'action
L'acide arachidonique ω-3 exerce ses effets principalement par sa conversion en lipides bioactifs comme les prostaglandines et les leucotriènes. Ces molécules interagissent avec des récepteurs spécifiques sur les membranes cellulaires, initiant des voies de signalisation qui régulent l'inflammation, les réponses immunitaires et d'autres processus physiologiques .
Applications De Recherche Scientifique
Omega-3 Arachidonic Acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive lipids.
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its potential in treating inflammatory diseases and cardiovascular conditions.
Industry: Utilized in the production of dietary supplements and pharmaceuticals
Mécanisme D'action
Omega-3 Arachidonic Acid exerts its effects primarily through its conversion to bioactive lipids like prostaglandins and leukotrienes. These molecules interact with specific receptors on cell membranes, initiating signaling pathways that regulate inflammation, immune responses, and other physiological processes .
Comparaison Avec Des Composés Similaires
Composés similaires:
- Acide eicosapentaénoïque (EPA)
- Acide docosahexaénoïque (DHA)
- Acide linoléique
- Acide gamma-linolénique
Unicité: L'acide arachidonique ω-3 est unique en raison de son rôle spécifique dans la formation des eicosanoïdes, qui sont essentiels pour les réponses inflammatoires. Contrairement aux autres acides gras ω-3, il est plus directement impliqué dans la synthèse de molécules de signalisation qui régulent diverses fonctions physiologiques .
Propriétés
IUPAC Name |
(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPCSDADVLFHHO-LTKCOYKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920517 | |
| Record name | Bishomostearidonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24880-40-8, 2091-26-1 | |
| Record name | (all-Z)-8,11,14,17-Eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bishomostearidonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bishomostearidonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISHOMOSTEARIDONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5,6-DiHETE in reducing inflammation?
A: Research suggests that 5,6-DiHETE acts as a transient receptor potential vanilloid 4 (TRPV4) antagonist. [] By inhibiting TRPV4, 5,6-DiHETE can potentially reduce inflammation by suppressing the release of pro-inflammatory mediators and leukocyte infiltration. []
Q2: Are there any in vivo studies demonstrating the efficacy of 5,6-DiHETE in treating inflammatory conditions?
A: Yes, studies using a dextran sulfate sodium (DSS)-induced colitis mouse model have shown promising results. Oral administration of 5,6-DiHETE significantly ameliorated colon inflammation in these mice, accelerating recovery from DSS-induced diarrhea and reducing histological signs of inflammation. [, ] Additionally, 5,6-DiHETE demonstrated efficacy in a mouse model of allergic conjunctivitis, reducing symptoms like eyelid edema and tearing. []
Q3: What is the relationship between 5,6-DiHETE and omega-3 fatty acids?
A: 5,6-DiHETE is a metabolite of EPA, an omega-3 fatty acid. While both omega-3 and omega-6 fatty acids have shown potential benefits for nerve function in pre-clinical studies, research on older adults indicates that low plasma levels of both types of fatty acids, including EPA and arachidonic acid (an omega-6 fatty acid), are associated with a faster decline in peripheral nerve function. []
Q4: How does the concentration of 5,6-DiHETE change during the course of colitis?
A: In a DSS-induced colitis mouse model, 5,6-DiHETE levels in colon tissue were significantly elevated during the healing phase of colitis (days 9-18). [] This suggests a potential role for 5,6-DiHETE in promoting tissue repair and resolution of inflammation.
Q5: What is the bioavailability of orally administered 5,6-DiHETE?
A: In mice, oral administration of 5,6-DiHETE (150 or 600 μg/kg) resulted in peak plasma concentrations within 0.5 hours, followed by a gradual decrease. The estimated half-life ranged from 1.25 to 1.63 hours. []
Q6: Beyond colitis and allergic conjunctivitis, are there other potential applications for 5,6-DiHETE?
A6: While research is ongoing, the anti-inflammatory properties of 5,6-DiHETE suggest it could hold therapeutic potential for various inflammatory diseases. Further research is needed to explore these possibilities.
Q7: Where can 5,6-DiHETE be found naturally?
A: Blue back fish, particularly their intestines, are rich sources of 5,6-DiHETE. [] Sardine intestines, in particular, have been found to contain high levels of this lipid. []
Q8: Has 5,6-DiHETE been explored as a potential therapeutic target in other diseases?
A: Yes, a study investigating the effects of the traditional Chinese medicine Pien-Tze-Huang on alcoholic liver disease found that the treatment increased liver 5,6-DiHETE levels. [] This increase correlated with reduced oxidative stress and alleviation of liver damage, suggesting a possible role for 5,6-DiHETE in managing this condition.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
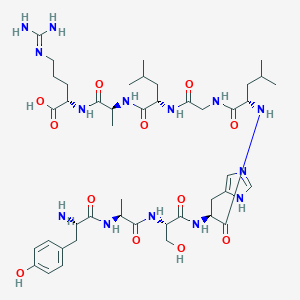


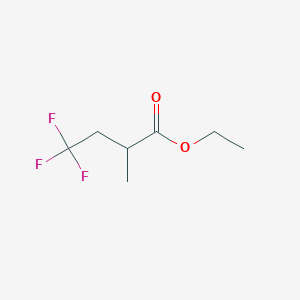
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
